molecular formula C6H8F3NO B177231 (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 127223-93-2

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B177231
CAS No.: 127223-93-2
M. Wt: 167.13 g/mol
InChI Key: OPFMBYIQGSJDOB-UHFFFAOYSA-N
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Description

(E)-4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl group, a dimethylamino substituent, and a conjugated enone system. Its synthesis involves coupling reactions with diazonium salts to form arylhydrazones, as demonstrated in the preparation of trifluoromethyl-containing hydrazones for crystallographic studies . The compound’s electron-withdrawing trifluoromethyl group and electron-donating dimethylamino moiety create a polarized structure, enhancing its reactivity in cyclization and substitution reactions. It serves as a key precursor in organic synthesis, particularly for heterocyclic compounds and materials with non-covalent interactions (e.g., hydrogen bonding and π-π stacking) .

Properties

CAS No.

127223-93-2

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3

InChI Key

OPFMBYIQGSJDOB-UHFFFAOYSA-N

SMILES

CN(C)C=CC(=O)C(F)(F)F

Isomeric SMILES

CN(C)/C=C/C(=O)C(F)(F)F

Canonical SMILES

CN(C)C=CC(=O)C(F)(F)F

Pictograms

Irritant

solubility

17.9 [ug/mL]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 4-Ethoxy-1,1,1-trifluorobut-3-ene-2-one

    • Dimethylamine (excess)

  • Solvent : Toluene or dichloromethane

  • Catalyst : Trifluoroacetic acid (TFA) or hydrochloric acid

  • Temperature : Reflux (110–120°C)

  • Time : 8–12 hours

The reaction typically achieves yields of 75–88% after purification via silica gel chromatography. Stereochemical outcomes favor the E-isomer due to thermodynamic stabilization of the conjugated enaminone system.

Mechanistic Insights

The ethoxy group’s departure generates a resonance-stabilized trifluoromethyl ketone intermediate, which undergoes nucleophilic attack by dimethylamine. The planar transition state ensures minimal steric hindrance, favoring E-configuration retention. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating amine addition.

Representative Data Table

ParameterValueSource
Starting Material4-Ethoxy-1,1,1-trifluorobut-3-ene-2-one
NucleophileDimethylamine
SolventToluene
CatalystTFA (2.96 g, 25.92 mmol)
TemperatureReflux (110°C)
Reaction Time10 hours
Yield75–88%
Stereoselectivity (E/Z)>95% E

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yields (75–88%); ScalableRequires specialized starting material (4-ethoxy derivative)
Michael AdditionDirect route; Minimal stepsLower yields (theoretical); Limited stereocontrol

The nucleophilic substitution method remains the industrial standard due to its reliability and scalability, whereas the Michael addition is less prevalent without optimized protocols.

Industrial-Scale Synthesis and Process Optimization

Industrial applications prioritize cost efficiency and reproducibility. Key optimizations include:

  • Catalyst Recycling : TFA recovery via distillation reduces costs.

  • Solvent Selection : Toluene’s low polarity simplifies product isolation.

  • Temperature Control : Gradual heating minimizes side reactions.

A representative large-scale procedure from Ambeed involves reacting 3 g (21.58 mmol) of 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one with 3.7 g (26.03 mmol) of dimethylamine in toluene under reflux for 10 hours , achieving 88% yield after chromatography.

Stereochemical and Spectroscopic Characterization

The E-configuration is confirmed via:

  • ¹H NMR : A singlet at δ 3.05 ppm for dimethylamino protons and a downfield carbonyl proton at δ 10.03 ppm.

  • ¹⁹F NMR : A singlet at δ -71.50 ppm confirms the trifluoromethyl group.

  • X-ray Crystallography : Planar geometry with intramolecular N–H···O hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to its corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one (CAS: 215654-90-3)
  • Structure: Replaces dimethylamino with 2,4-difluoroanilino.
  • Properties: Molecular weight: 251.15 g/mol . Enhanced lipophilicity due to aromatic fluorine substituents. Potential for halogen bonding, influencing crystal packing .
  • Applications : Used as a halogenated intermediate in pharmaceutical synthesis, leveraging its aromatic amine for targeted reactivity.
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one (CAS: 176722-52-4)
  • Structure: Bromine substituent on the phenylamino group.
  • Properties: Molecular weight: 294.07 g/mol; density: 1.618 g/cm³; pKa: -1.59 . Bromine’s electronegativity and steric bulk reduce reaction rates in nucleophilic substitutions compared to dimethylamino derivatives.
  • Applications : Acts as a heavy-atom-containing precursor for X-ray crystallography or radiopharmaceuticals .
1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one
  • Structure: Contains both amino and phenylamino groups.
  • Properties: Molecular formula: C₁₀H₉F₃N₂O; molecular weight: 230.19 g/mol . Dual amino groups enable diverse hydrogen-bonding patterns, enhancing solubility in polar solvents.
  • Applications: Potential use in coordination chemistry or as a ligand in catalysis .

Substituent Variations on the Oxygen/Carbonyl Group

4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS: 67751-23-9)
  • Structure : Trifluoromethyl replaced with dimethoxy groups.
  • Properties :
    • Electron-donating methoxy groups increase electron density at the carbonyl, reducing electrophilicity compared to the trifluoromethyl analog .
    • Alters reactivity in cycloadditions (e.g., lower propensity for Michael additions).
  • Applications : Suitable for synthesizing oxygen-rich heterocycles .
4-Ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one
  • Structure : Ethoxy and sulfoximido substituents.
  • Properties :
    • Sulfoximido group introduces chirality and enhances thermal stability .
    • Ethoxy group improves solubility in aprotic solvents.
  • Applications : Used in asymmetric synthesis and medicinal chemistry for chiral building blocks .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Applications
(E)-4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one C₆H₈F₃NO 183.13 -CF₃, -N(CH₃)₂ N/A N/A Arylhydrazone synthesis, crystallography
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one C₁₀H₇BrF₃NO 294.07 -CF₃, -NH(C₆H₄Br) 263.2 (Predicted) 1.618 Halogenated intermediates
4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one C₈H₁₂F₃NO 195.18 -CF₃, -N(C₂H₅)₂ N/A N/A Polymer initiators, resin cements
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one C₆H₇F₃O₂ 168.11 -CF₃, -OCH₂CH₃ N/A N/A Pyrimidine synthesis

Key Research Findings

Reactivity Trends: The trifluoromethyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrazone formation) . Bromine or fluorine substituents on aromatic amines increase steric and electronic effects, slowing reaction kinetics compared to dimethylamino derivatives .

Physical Properties :

  • Halogenated analogs exhibit higher densities and boiling points due to increased molecular weight and intermolecular forces (e.g., bromine’s polarizability) .
  • Methoxy or ethoxy groups reduce crystallinity but improve solubility in organic solvents .

Applications in Synthesis: The target compound’s dimethylamino group enables facile functionalization in Pfitzinger reactions to form quinoline derivatives . Sulfoximido-containing analogs are pivotal in asymmetric catalysis due to their chiral centers .

Biological Activity

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound notable for its unique structural features, including a trifluoromethyl group and a dimethylamine moiety. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features a conjugated system with a double bond between the third and fourth carbon atoms, enhancing its reactivity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Chemical Properties:

PropertyValue
Molecular FormulaC6H8F3N0
Molecular Weight165.13 g/mol
CAS Number127223-93-2
Density1.1 g/cm³
Boiling Point140 °C
Melting PointNot available

Potential Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities. The following potential biological activities have been identified:

  • Antimicrobial Activity: The compound shows promise in inhibiting bacterial growth, similar to its analogue 4-(dimethylamino)-2-butanone, which has demonstrated antimicrobial properties.
  • Antitumor Activity: Structural analogues with trifluoromethyl groups have been linked to antitumor effects, suggesting potential for this compound in cancer treatment.
  • Neurological Effects: Ongoing studies are examining its interaction with neurotransmitter receptors, indicating potential therapeutic applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The dimethylamine group may facilitate binding to neurotransmitter receptors or other biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity Study:
    • A study demonstrated that derivatives of trifluoromethyl ketones possess significant antibacterial properties against common pathogens. This compound was included in assays that showed promising results against Staphylococcus aureus.
  • Antitumor Research:
    • In vitro studies indicated that compounds with similar structures inhibited cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
  • Neurological Interaction Studies:
    • Investigations into the binding affinities of this compound with neurotransmitter receptors revealed potential as a therapeutic agent for neurological conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Reactant of Route 2
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(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

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